

physicochemical properties of 3,4-Dichlorophenyl hydroxy urea

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Compound of Interest

Compound Name: 3,4-Dichlorophenyl hydroxy urea

CAS No.: 128523-56-8

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Physicochemical & Functional Profiling of 1-(3,4-Dichlorophenyl)-3-hydroxyurea

Part 1: Executive Summary

1-(3,4-Dichlorophenyl)-3-hydroxyurea (CAS: 31225-17-9), often abbreviated as DCPU-OH or N-hydroxy-DCPU, is a critical metabolic intermediate of the phenylurea herbicide Diuron.^[1] While less commercially prominent than its parent compound, it holds significant importance in environmental toxicology and pharmaceutical research due to its structural capacity for redox cycling and enzyme inhibition.

Functionally, this compound represents a "toxicological pivot point."^[1] It retains the lipophilic 3,4-dichlorophenyl pharmacophore of Diuron while introducing a reactive N-hydroxyurea moiety.^[1] This modification drastically alters its reactivity, enabling it to inhibit metalloenzymes (such as ribonucleotide reductase) and participate in hemotoxic redox cycles—properties distinct from the parent herbicide.^[1]

Part 2: Chemical Identity & Structural Analysis

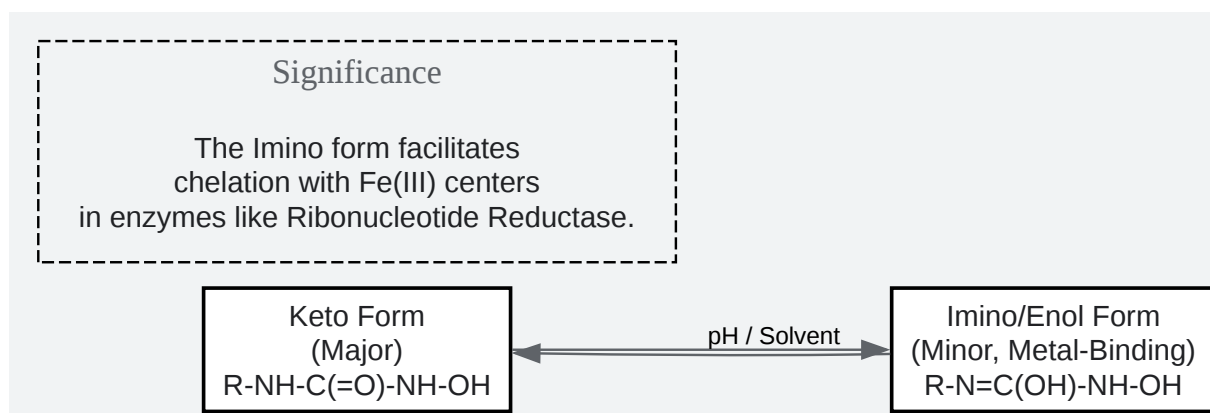
The molecule exists in a complex equilibrium that dictates its solubility and reactivity.[1] Unlike simple ureas, the N-hydroxy substitution introduces significant tautomeric character and acidity.
[1]

Nomenclature & Identification

Parameter	Details
IUPAC Name	1-(3,4-Dichlorophenyl)-3-hydroxyurea
Common Synonyms	N-(3,4-Dichlorophenyl)-N'-hydroxyurea; N-hydroxy-DCPU
CAS Number	31225-17-9
Molecular Formula	C H Cl N O
SMILES	<chem>Clc1ccc(NC(=O)NO)cc1Cl</chem>
InChI Key	VKYZMAVGJARVPE-UHFFFAOYSA-N

Structural Tautomerism

The hydroxyurea moiety (-NH-CO-NH-OH) is not static. It exists in equilibrium between the keto form (favored in neutral solution) and the imino/enolic forms.[1] This equilibrium is critical for its metal-chelating ability.[1]



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Figure 1: Tautomeric equilibrium of the hydroxyurea moiety.[1] The imino form is implicated in the chelation of active site metals.

Part 3: Physicochemical Profiling

The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental values for this metabolite are rare in open literature.

Property	Value / Range	Implication for Research
Molecular Weight	221.04 g/mol	Small molecule, easily cell-permeable.[1]
Physical State	Crystalline Solid	Typically white to off-white needles.[1]
Melting Point	140–160 °C (Dec.)*	Estimated range based on hydroxyurea (141°C) and thiourea analogs.[1] Decomposes upon melting.[1]
LogP (Octanol/Water)	2.58 (Predicted)	Moderate lipophilicity.[1] significantly more lipophilic than hydroxyurea (LogP -1.8), facilitating membrane transport.[1]
pKa (Acidic)	~10.5 – 12.1	The -NH-OH proton is weakly acidic. Deprotonation yields the hydroxamate anion.[1]
pKa (Basic)	~0.87	Very weakly basic; protonation occurs only in strong acid.[1]
Solubility (Water)	Low (~100–500 mg/L)	Limited aqueous solubility due to the dichlorophenyl ring.[1]
Solubility (Organic)	High	Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate.[1]
Stability	Moisture Sensitive	Hydrolyzes slowly in aqueous acid to 3,4-dichloroaniline.[1] Light sensitive (N-OH bond).[1]

Part 4: Synthesis & Preparation Protocol

Directive: Do not rely on commercial sourcing for unstable metabolites. The following protocol describes the Isocyanate Route, which is the most reliable method for generating high-purity N-aryl-N'-hydroxyureas.

Reaction Logic

Direct condensation of 3,4-dichloroaniline with hydroxyurea is inefficient.[1] The superior pathway involves generating the electrophilic 3,4-dichlorophenyl isocyanate (or purchasing it) and trapping it with nucleophilic hydroxylamine.[1]

Safety Note: Isocyanates are potent sensitizers and lachrymators.[1] Hydroxylamine is potentially explosive upon heating.[1] Perform all steps in a fume hood behind a blast shield.

Step-by-Step Protocol

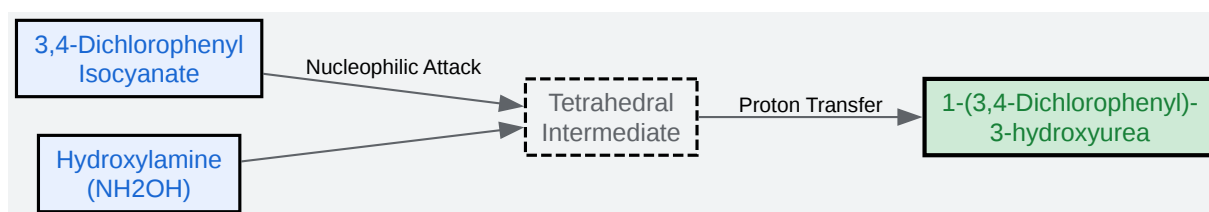
Materials:

- 3,4-Dichlorophenyl isocyanate (1.0 eq)[1]
- Hydroxylamine hydrochloride (1.5 eq)
- Triethylamine (TEA) or NaOH (1.5 eq)
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Procedure:

- Preparation of Free Hydroxylamine:
 - Dissolve hydroxylamine hydrochloride in a minimum amount of water.[1]
 - Add stoichiometric NaOH or TEA at 0°C to generate free NH₂OH.
OH.
 - Extract into organic solvent (if using biphasic) or use the basified solution directly if using a miscible solvent system (THF/Water).[1]
- Coupling Reaction:
 - Dissolve 3,4-dichlorophenyl isocyanate in anhydrous THF.

- Cool the isocyanate solution to 0–5°C (ice bath).
- Add the hydroxylamine solution dropwise over 30 minutes. Exothermic reaction.
- Mechanism:^{[2][3][4][5][6][7]} The amine nitrogen of hydroxylamine attacks the isocyanate carbon.
- Workup:
 - Stir at room temperature for 2 hours.
 - Concentrate the solvent under reduced pressure (do not heat above 40°C).^[1]
 - The product typically precipitates upon addition of cold water or hexanes.^[1]
- Purification:
 - Recrystallize from Ethanol/Water (1:1).^[1]
 - Critical: Do not heat excessively during recrystallization to prevent thermal decomposition (Loss of NH₂ content-[ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted"](#) or rearrangement).



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Figure 2: Synthesis pathway via isocyanate coupling. This route minimizes side products compared to urea exchange methods.^[1]

Part 5: Analytical Characterization

To validate the identity of the synthesized or isolated metabolite, use the following spectral fingerprints.

- Mass Spectrometry (LC-MS/ESI):
 - Ionization: Negative mode (ESI-) is often more sensitive for hydroxyureas.[1]
 - Molecular Ion: [M-H]

at m/z ~219.
 - Positive Mode: [M+H]

at m/z ~221; [M+Na]

at m/z ~243.
 - Fragmentation: Loss of -NHOH (33 Da) or cleavage of the urea bond to yield 3,4-dichloroaniline fragment (m/z 161).[1]
- ¹H NMR (DMSO-d₆, 400 MHz):
 - Aromatic Protons:

7.2 – 7.9 ppm (Multiplet, 3H, typical ABX system of 3,4-dichlorophenyl).
 - Urea NH:

~9.0 – 9.5 ppm (Singlet, broad, D₂O exchangeable).
 - N-OH / N'-H:

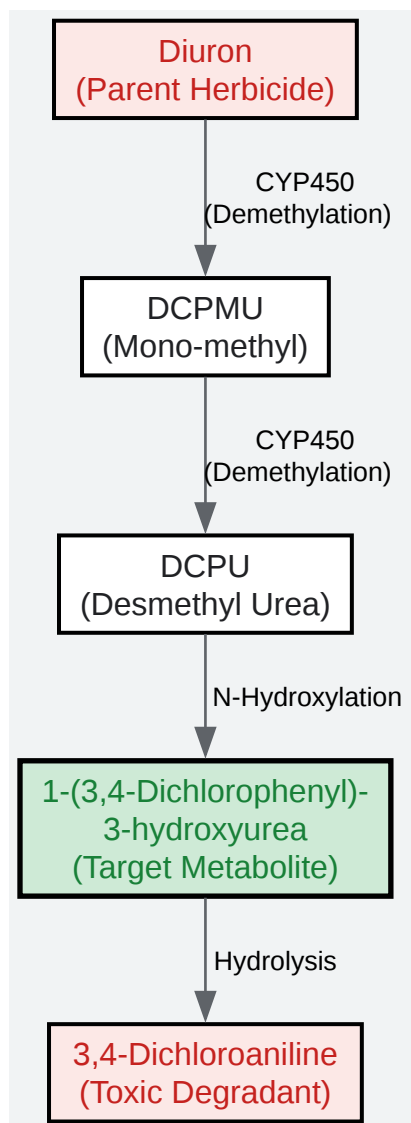
~8.5 – 10.0 ppm (Broad, may merge or appear as distinct peaks depending on solvent dryness).

- HPLC Conditions:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
 - Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1] Gradient 10% ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">90% ACN.
 - Retention: Elutes before Diuron and DCPU due to the polar hydroxyl group.[1]

Part 6: Biological Relevance & Toxicity

Metabolic Context

This compound is a "Phase I" metabolite of the herbicide Diuron.[1] The metabolic pathway involves sequential N-demethylation followed by N-hydroxylation.[1]



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Figure 3: Metabolic cascade of Diuron. The N-hydroxy metabolite is a transient intermediate preceding hydrolysis to the toxic aniline.

Mechanism of Action & Toxicity

- **Ribonucleotide Reductase (RNR) Inhibition:** Like standard hydroxyurea, this derivative can quench the tyrosyl free radical in the RNR active site, halting DNA synthesis (S-phase arrest).[1] The lipophilic dichlorophenyl tail may alter its potency or cellular uptake compared to plain hydroxyurea.[1]

- Hemotoxicity: N-hydroxyureas and N-hydroxyanilines are known to oxidize hemoglobin to methemoglobin (Fengcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline-ng-star-inserted">), reducing oxygen transport capacity. This is a critical toxicity endpoint for this metabolite.[1]
- Cytotoxicity: Studies on Diuron metabolites indicate that while DCPU (urea) and DCA (aniline) are the primary cytotoxins, the N-hydroxy variants contribute to oxidative stress via redox cycling.[1]

Part 7: References

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